molecular formula C12H16O3 B3252251 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate CAS No. 21503-12-8

1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate

Cat. No.: B3252251
CAS No.: 21503-12-8
M. Wt: 208.25 g/mol
InChI Key: MJQYHUJVLSGFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate is an organic compound with the molecular formula C12H14O2. It is a derivative of 1-naphthalenol, where the hydroxyl group is acetylated. This compound is also known as 1-acetoxytetralin. It is a colorless to pale yellow liquid with a characteristic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate can be synthesized through the acetylation of 1-naphthalenol, 1,2,3,4-tetrahydro-. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound involves the same acetylation process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-naphthalenone, 1,2,3,4-tetrahydro-, acetate.

    Reduction: Reduction of the acetate group can yield 1-naphthalenol, 1,2,3,4-tetrahydro-.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 1-Naphthalenone, 1,2,3,4-tetrahydro-, acetate.

    Reduction: 1-Naphthalenol, 1,2,3,4-tetrahydro-.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-naphthalenol, 1,2,3,4-tetrahydro-, acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release 1-naphthalenol, 1,2,3,4-tetrahydro-, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate can be compared with other similar compounds such as:

    1-Naphthalenol, 1,2,3,4-tetrahydro-: The non-acetylated form, which has different reactivity and applications.

    1-Naphthalenol, 1,2,3,4-tetrahydro-8-methoxy-: A methoxy derivative with distinct chemical and biological properties.

    1-Naphthalenol, 1,2,3,4-tetrahydro-2,5,8-trimethyl-: A trimethyl derivative with unique characteristics.

Properties

IUPAC Name

acetic acid;1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O.C2H4O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2(3)4/h1-2,4,6,10-11H,3,5,7H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQYHUJVLSGFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(C2=CC=CC=C2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20782270
Record name Acetic acid--1,2,3,4-tetrahydronaphthalen-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20782270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21503-12-8
Record name Acetic acid--1,2,3,4-tetrahydronaphthalen-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20782270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate
Reactant of Route 2
1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate
Reactant of Route 3
1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate
Reactant of Route 4
1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate
Reactant of Route 5
1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate
Reactant of Route 6
1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.